![molecular formula C21H25ClN2O2 B606514 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride CAS No. 1197397-89-9](/img/structure/B606514.png)
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride
描述
It is known for its ability to inhibit the histone chaperone FACT (Facilitates Chromatin Transcription) and activate the tumor suppressor protein p53 . This compound has shown promise in various scientific research applications, particularly in the field of cancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Isopropylaminoethyl Side Chain:
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the carbazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities .
科学研究应用
Synthesis Overview
The synthesis of CBL0137 involves several key steps:
- Formation of the Carbazole Core : This involves cyclization reactions to create the carbazole structure.
- Acetyl Group Introduction : The acetyl group is introduced through acetylation using acetic anhydride or acetyl chloride.
- Attachment of Isopropylaminoethyl Side Chain : This step incorporates the isopropylaminoethyl moiety.
- Formation of Hydrochloride Salt : The final step converts the free base into its hydrochloride form using hydrochloric acid .
Anticancer Activity
CBL0137 has been extensively studied for its potential as an anticancer agent. It functions primarily by inhibiting the histone chaperone FACT (Facilitates Chromatin Transcription), which plays a critical role in cancer cell proliferation and survival. By inhibiting FACT, CBL0137 can activate tumor suppressor proteins like p53, leading to apoptosis in cancer cells.
Case Studies
- In Vitro Studies : Research has demonstrated that CBL0137 exhibits significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. In these studies, concentrations of CBL0137 were shown to induce cell cycle arrest and promote apoptosis through the activation of p53 pathways.
- Animal Models : In vivo studies using mouse models have shown that treatment with CBL0137 leads to reduced tumor growth and improved survival rates compared to control groups. These findings suggest that CBL0137 may be effective in reducing tumor burden in various types of cancers .
Neuroprotective Effects
Emerging research indicates that CBL0137 may also possess neuroprotective properties. Studies suggest it could mitigate neurodegenerative processes by modulating histone acetylation and promoting neuronal survival under stress conditions .
Potential in Autoimmune Diseases
CBL0137's ability to modulate immune responses makes it a candidate for treating autoimmune diseases. Preliminary studies indicate that it may help regulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and multiple sclerosis .
Data Table: Summary of Research Findings
作用机制
The mechanism of action of 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride involves:
Inhibition of FACT: The compound binds to specific regions of the FACT complex, inhibiting its function in chromatin remodeling.
Activation of p53: By inhibiting FACT, the compound indirectly activates p53, leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of NF-κB: The compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression
相似化合物的比较
Similar Compounds
Curaxin-137: Another compound with similar biological activity, also targeting FACT and p53.
CBL-C137: A derivative with modifications to the carbazole core, showing similar inhibitory effects on FACT
Uniqueness
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride is unique due to its dual action of inhibiting FACT and activating p53, making it a potent anticancer agent with a broad spectrum of activity .
生物活性
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride, commonly referred to as Curaxin 137 (CBL0137), is a compound derived from the carbazole family. This compound has garnered attention due to its unique biological activities, particularly in cancer therapy. Its mechanism of action involves the inhibition of the histone chaperone FACT (facilitates chromatin transcription), which leads to the suppression of NF-κB and activation of p53 pathways, making it a candidate for anticancer treatment.
- Molecular Formula : C21H24N2O2
- Molecular Weight : 336.43 g/mol
- CAS Number : 1197996-80-7
Curaxin 137 exhibits its biological activity primarily through:
- Inhibition of FACT : This inhibition disrupts the transcriptional regulation of genes involved in cell survival and proliferation.
- Activation of p53 : By activating p53, Curaxin 137 promotes apoptosis in cancer cells, enhancing its potential as an anticancer agent.
- Suppression of NF-κB : The suppression of this transcription factor reduces inflammation and cancer cell survival.
Anticancer Activity
Numerous studies have investigated the anticancer properties of Curaxin 137. Here are some notable findings:
-
Cell Line Studies :
- Curaxin 137 has shown significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (Jurkat) cells.
- In a study, it demonstrated IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating superior efficacy in some cases .
- Mechanistic Insights :
- In Vivo Studies :
Table of Biological Activities
Case Studies
Several case studies highlight the potential therapeutic applications of Curaxin 137:
- Breast Cancer Study :
- Leukemia Treatment :
属性
IUPAC Name |
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRKBBVMDMKAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197397-89-9 | |
Record name | CBL-0137 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CBL-0137 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。